molecular formula C13H25ClN2 B1457979 (1s,4s)-3-(Piperidin-3-ylmethyl)quinuclidine hydrochloride CAS No. 1824274-60-3

(1s,4s)-3-(Piperidin-3-ylmethyl)quinuclidine hydrochloride

Cat. No. B1457979
M. Wt: 244.8 g/mol
InChI Key: JUDNFYUZOFSRNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,4S)-3-(Piperidin-3-ylmethyl)quinuclidine hydrochloride, also known as (1S,4S)-3-(Piperidin-3-ylmethyl)quinuclidine HCl or (1S,4S)-3-PMQ HCl, is an organic compound belonging to the quinuclidine family. It is a white solid that is soluble in water, ethanol, and methanol, and is used in a variety of scientific research applications.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Quinuclidin-3-one, closely related to quinuclidine, has been used as a versatile intermediate for synthesizing fused and spiro quinuclidine derivatives, including compounds with Mannich bases involving piperidine. These novel compounds are characterized by IR, 1H NMR, and mass spectral data, indicating their potential for diverse chemical applications (Hamama et al., 2011).

Antiproliferative Studies

  • Novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives have been synthesized and exhibited considerable growth inhibition of human cancer cell lines. This suggests a potential role in antiproliferative and anticancer applications (Harishkumar et al., 2018).

Pharmacological Properties

  • Research on 1-(1-phenylcyclohexyl)piperidine (PCP) derivatives, including those with piperidine moieties, demonstrated varying effects on receptor binding. These findings can be crucial for understanding the pharmacological properties of related compounds, including those with quinuclidine structures (Kamenka et al., 1982).

Potential Therapeutic Applications

  • Quinuclidin-3-yl 1,2,3,4-tetrahydroisoquinoline-2-carboxylate derivatives, structurally related to quinuclidine, have shown high affinity for the muscarinic M3 receptor. This suggests potential therapeutic applications, particularly in treating symptoms associated with overactive bladder (Naito et al., 2005).

Chemical Reactions and Interactions

  • Studies on the reactivity of pseudoaromatic compounds, including the reaction of quinuclidine with tropone derivatives, provide insights into the chemical behavior of quinuclidine-based structures, useful for designing novel chemical entities (Pietra et al., 1971).

properties

IUPAC Name

3-(piperidin-3-ylmethyl)-1-azabicyclo[2.2.2]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2.ClH/c1-2-11(9-14-5-1)8-13-10-15-6-3-12(13)4-7-15;/h11-14H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDNFYUZOFSRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2CN3CCC2CC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1s,4s)-3-(Piperidin-3-ylmethyl)quinuclidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1s,4s)-3-(Piperidin-3-ylmethyl)quinuclidine hydrochloride
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(1s,4s)-3-(Piperidin-3-ylmethyl)quinuclidine hydrochloride

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